4-(1-isopropyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of molecules that combine several heterocyclic fragments, such as imidazole, pyrazole, furan, and piperidine. These components are known for their relevance in pharmaceutical chemistry due to their presence in molecules with significant biological activity. Research in this area aims to explore new synthetic methods, understand the chemical behavior of these compounds, and investigate their physical and chemical properties for potential applications in various fields, including as potential pharmaceutical agents.
Synthesis Analysis
The synthesis of complex molecules containing imidazole, pyrazole, furan, and piperidine units often involves multi-step synthetic routes. These routes may include nucleophilic aromatic substitution, cycloaddition reactions, and the use of protecting groups to control the reactivity of multiple functional groups. For example, Fussell et al. (2012) reported a robust three-step synthesis of a key intermediate for Crizotinib, demonstrating the complexity and the strategic planning required in synthesizing compounds with multiple heterocycles (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds with such complexity is often investigated using X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide detailed insights into the molecule's conformation, electronic structure, and potential for interaction with biological targets. For instance, Shawish et al. (2021) conducted molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations for new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish et al., 2021).
Propriétés
IUPAC Name |
[4-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15(2)25-13-9-21-19(25)16-6-11-23(12-7-16)20(26)18-5-4-17(27-18)14-24-10-3-8-22-24/h3-5,8-10,13,15-16H,6-7,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDUWUIIDQOVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(O3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-isopropyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.